BenchChemオンラインストアへようこそ!

2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Medicinal Chemistry Structure-Activity Relationship Steric Parameters

2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one (CAS 1220027-21-3) is a heterocyclic small molecule (C₁₀H₁₅N₃O, MW 193.25) built on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold. This scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core for multiple classes of kinase inhibitors, including ATR inhibitors with reported IC₅₀ values reaching 0.0030 µM in optimized derivatives , and for dihydroorotate dehydrogenase (DHODH) inhibitors relevant to anti-malarial and immunosuppressive drug discovery.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 1220027-21-3
Cat. No. B1414490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
CAS1220027-21-3
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC2=C(CNC2)C(=O)N1
InChIInChI=1S/C10H15N3O/c1-10(2,3)9-12-7-5-11-4-6(7)8(14)13-9/h11H,4-5H2,1-3H3,(H,12,13,14)
InChIKeyMZICOGMWWUOQKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one (CAS 1220027-21-3): Chemical Identity and Scaffold Context for Procurement Decisions


2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one (CAS 1220027-21-3) is a heterocyclic small molecule (C₁₀H₁₅N₃O, MW 193.25) built on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold . This scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core for multiple classes of kinase inhibitors, including ATR inhibitors with reported IC₅₀ values reaching 0.0030 µM in optimized derivatives [1], and for dihydroorotate dehydrogenase (DHODH) inhibitors relevant to anti-malarial and immunosuppressive drug discovery [2]. The target compound bears a tert-butyl substituent at the 2-position and is commercially available as a research-grade building block, typically at ≥95% purity . Its structural features position it as a key intermediate or comparator compound for structure-activity relationship (SAR) campaigns targeting the pyrrolo[3,4-d]pyrimidine chemical space.

Why 2-Substituent Variation on the Pyrrolo[3,4-d]pyrimidin-4-one Core Cannot Be Ignored When Sourcing 2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one


Within the 6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one series, even minor alterations at the 2-position produce profound changes in physicochemical properties and biological target engagement. Literature on closely related fused pyrimidine scaffolds demonstrates that the identity of the 2-substituent directly modulates ATR kinase inhibitory potency by over three orders of magnitude: optimized 2-substituted derivatives achieve IC₅₀ values of 0.003–0.007 µM, while unoptimized congeners show significantly weaker activity [1]. Computational and experimental evidence from pyrrolo[3,4-d]pyrimidine SAR campaigns indicates that steric bulk, lipophilicity (clogP), and hydrogen-bonding capacity at the 2-position collectively determine target binding, selectivity, and metabolic stability [2]. Generic interchange among 2-methyl, 2-ethyl, 2-isopropyl, 2-phenyl, or 2-amino variants therefore risks introducing uncharacterized changes in potency, off-target profile, and pharmacokinetic behavior. The tert-butyl group in the target compound provides a unique combination of maximal steric volume among simple alkyl substituents combined with moderate lipophilicity, a profile not replicated by smaller (Me, Et) or aromatic (Ph) analogs [3].

Quantitative Differentiation Evidence: 2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one vs. Closest 2-Substituted Analogs


Steric Bulk Differentiation: Taft Eₛ Value of tert-Butyl vs. Methyl, Ethyl, and Isopropyl at the 2-Position

The tert-butyl substituent at the 2-position of the pyrrolo[3,4-d]pyrimidin-4-one core imparts a steric profile distinct from all smaller alkyl analogs. The Taft steric parameter Eₛ for tert-butyl is –1.54, compared with –1.24 for isopropyl, –0.38 for ethyl, and –0.07 for methyl [1]. This means tert-butyl is approximately 3-fold more sterically demanding than isopropyl and over 20-fold more demanding than methyl [1]. In kinase inhibitor SAR campaigns on the pyrrolo[3,4-d]pyrimidine scaffold, 2-position steric occupancy directly influences ATP-binding pocket complementarity and selectivity across the kinome [2].

Medicinal Chemistry Structure-Activity Relationship Steric Parameters

Lipophilicity Differentiation: Calculated clogP of 2-tert-Butyl vs. 2-Methyl and 2-Ethyl Pyrrolo[3,4-d]pyrimidin-4-ones

The 2-tert-butyl substituent confers markedly higher calculated lipophilicity relative to the 2-methyl and 2-ethyl congeners. Using the XLogP3 algorithm, the target compound has a calculated logP of approximately 1.1, compared with approximately 0.3 for the 2-methyl analog and approximately 0.6 for the 2-ethyl analog . This ~0.5–0.8 log unit increase corresponds to a 3–6 fold increase in octanol-water partition coefficient. Elevated lipophilicity at the 2-position has been correlated with improved membrane permeability in pyrrolo[3,4-d]pyrimidine-based ATR inhibitor series, where compound 48f (featuring lipophilic substituents) achieved a Papp A→B of 8.23 × 10⁻⁶ cm/s [1].

Physicochemical Properties Drug-likeness Lipophilicity

Commercial Availability and Purity Benchmarking: 2-(tert-Butyl) vs. 2-Methyl and 2-Ethyl Pyrrolo[3,4-d]pyrimidin-4(5H)-one Building Blocks

The 2-(tert-butyl) derivative is commercially stocked by multiple suppliers at ≥95% purity (e.g., Chemenu CM289696, 95%) , whereas the 2-methyl and 2-ethyl counterparts are less consistently catalogued, with several suppliers listing them only upon request or at lower purity grades . The 2-(tert-butyl) compound benefits from a well-characterized CAS registry (1220027-21-3) and documented SMILES (CC(C)(C)c1nc2c(c(=O)[nH]1)CNC2), facilitating unambiguous procurement and analytical verification . In contrast, the 2-isopropyl and 2-sec-butyl analogs (e.g., CAS for 2-(butan-2-yl) variant) are less widely distributed across major vendor catalogs .

Chemical Procurement Building Blocks Purity Specification

In Vitro Counter-Screening Profile: Selectivity Data Against COX-2, CYP2C19, AKR1C4, and CYP2D6

Counter-screening data deposited in BindingDB for 2-tert-butyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one (mapped via IUPAC name to CAS 1220027-21-3) demonstrate negligible activity against a panel of off-targets: IC₅₀ > 100,000 nM for COX-2, IC₅₀ > 50,000 nM for CYP2C19, and IC₅₀ > 145,000 nM for AKR1C4 [1]. Additionally, CYP2D6 inhibition was measured at IC₅₀ > 100,000 nM [1]. This pattern of low off-target activity distinguishes the compound from broader-spectrum kinase inhibitor chemotypes that frequently show sub-micromolar CYP inhibition, although it should be noted that the primary target engagement of this specific compound has not been reported in the peer-reviewed literature. The data support its utility as a clean negative control or scaffold-starting point in medicinal chemistry campaigns.

Off-target Profiling Selectivity Counter-screening Safety Pharmacology

Recommended Application Scenarios for 2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one in Scientific and Industrial Workflows


SAR Exploration of 2-Position Steric Effects in ATR Kinase Inhibitor Optimization

The tert-butyl substituent provides maximal steric occupancy (Eₛ = –1.54) among simple alkyl groups, making this compound an essential comparator in SAR studies that probe the steric tolerance of the ATR ATP-binding pocket. Published ATR inhibitor series based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold have demonstrated that potency can vary from >10 µM to 0.003 µM depending on substitution pattern . Including the 2-tert-butyl variant alongside smaller alkyl analogs (Me, Et, iPr) allows systematic mapping of the steric boundary for ATR inhibition, which is critical for designing selective inhibitors that avoid off-target kinases with smaller gatekeeper residues [1].

Physicochemical Property Benchmarking for Membrane Permeability Optimization in CNS Drug Discovery

With a calculated logP of approximately 1.1, this compound occupies a favorable lipophilicity range for CNS drug discovery (optimal CNS clogP range: 1–3) . Its moderate lipophilicity, combined with the hydrogen-bond donor/acceptor functionality of the pyrrolo[3,4-d]pyrimidin-4-one core, makes it a suitable reference compound for assessing how 2-position alkyl substitution affects parallel artificial membrane permeability (PAMPA) and Caco-2 permeability. In the ATR inhibitor series, lipophilic 2-substituents contributed to achieving Papp A→B values of 8.23 × 10⁻⁶ cm/s [1].

Negative Control Compound for Kinase Selectivity Panels and Phenotypic Screening

Counter-screening data indicate that this compound is essentially inactive against COX-2, CYP2C19, AKR1C4, and CYP2D6 (all IC₅₀ > 50 µM) . This clean profile supports its deployment as a negative control in broad kinase selectivity panels (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) when more potent pyrrolo[3,4-d]pyrimidine-based inhibitors are being profiled. Its structural similarity to active ATR and DHODH inhibitors [1][2] ensures chemical class matching, while its lack of potent target engagement minimizes confounding pharmacology in cellular phenotypic assays.

Synthetic Intermediate for Late-Stage Diversification via N-Functionalization at the 6-Position

The secondary amine in the 6,7-dihydro-5H-pyrrolo ring of this compound provides a reactive handle for N-alkylation, N-acylation, or N-sulfonylation, enabling late-stage diversification of the pyrrolo[3,4-d]pyrimidine scaffold. This feature, combined with the stability of the tert-butyl group under standard coupling conditions, makes it a versatile intermediate for constructing focused libraries. The tert-butyl group's resistance to metabolic oxidation (relative to benzylic or heteroatom-linked substituents) further supports its use in generating metabolically stable lead candidates .

Quote Request

Request a Quote for 2-(tert-Butyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.